4-(3-Chloro-benzenesulfonyl)-aniline
Overview
Description
4-(3-Chloro-benzenesulfonyl)-aniline is an organic compound that features a sulfonyl group attached to an aniline ring, with a chlorine atom substituted at the para position of the benzene ring
Preparation Methods
The synthesis of 4-(3-Chloro-benzenesulfonyl)-aniline typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzenesulfonyl chloride+Aniline→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Chloro-benzenesulfonyl)-aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Coupling Reactions: The aniline group can participate in coupling reactions, such as forming azo compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
4-(3-Chloro-benzenesulfonyl)-aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-benzenesulfonyl)-aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aniline group can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar compounds to 4-(3-Chloro-benzenesulfonyl)-aniline include:
Benzenesulfonyl chloride: Lacks the aniline group but shares the sulfonyl chloride functionality.
Toluene-4-sulfonyl chloride: Similar sulfonyl group but with a methyl group instead of chlorine.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of chlorine, leading to different reactivity and applications.
This compound is unique due to the presence of both the aniline and sulfonyl chloride groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-2-1-3-12(8-9)17(15,16)11-6-4-10(14)5-7-11/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJISDXBMJSJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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